4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid
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Overview
Description
"4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid" is a complex organic compound belonging to the class of pyridines. The molecule features several functional groups, including a chlorinated pyridine ring, a trifluoromethyl group, a methylhydrazine moiety, and a butenoic acid group. Its diverse functional groups confer it unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid typically involves multi-step organic synthesis:
Formation of the chlorinated pyridine: : Starting from 3-chloro-5-(trifluoromethyl)pyridine, typically synthesized through chlorination and trifluoromethylation of pyridine.
N-Methylation: : Introducing a methyl group onto the hydrazine moiety, usually achieved through methylation reactions.
Condensation with Butenoic Acid: : This step involves condensation reactions to attach the butenoic acid group.
Purification: : Purification is typically achieved through crystallization, recrystallization, or chromatography.
Industrial Production Methods
On an industrial scale, the production might involve batch or continuous flow processes with optimizations for yield and purity. Key considerations include controlling reaction conditions such as temperature, pressure, and the use of catalysts to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound is versatile and can participate in various types of chemical reactions, such as:
Oxidation: : Can undergo oxidation at specific sites, potentially forming more complex oxidized derivatives.
Reduction: : Reduction reactions may target the pyridine ring or the butenoic acid group.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, especially at the pyridine ring and hydrazine moiety.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents might include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Reagents can vary widely, from halogenating agents to nucleophiles like amines or alcohols.
Major Products
Major products formed from these reactions depend on the specific pathways and conditions but can include modified derivatives with altered functional groups or enhanced reactivity.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for designing new organic molecules with potential utility in materials science or catalysis.
Biology
In biological research, the compound may be studied for its interactions with biological molecules, potentially serving as a lead compound in drug discovery.
Medicine
Its structural complexity makes it a candidate for pharmacological evaluation, investigating its potential as a therapeutic agent targeting specific biochemical pathways.
Industry
In industry, it might be used in the synthesis of advanced materials or as an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects can involve:
Molecular Targets: : It may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: : The interaction with molecular targets can modulate specific biochemical pathways, potentially leading to therapeutic effects in medical applications or altered reactivity in chemical processes.
Comparison with Similar Compounds
When compared to other similar compounds, 4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid stands out due to its unique combination of functional groups, which may confer distinctive chemical and biological properties. Similar compounds might include:
3-Chloro-5-(trifluoromethyl)pyridine: : A precursor in the synthesis.
N-Methylhydrazine derivatives: : Compounds with similar hydrazine moieties.
Pyridine-based molecules: : Other compounds with chlorinated or trifluoromethyl-substituted pyridine rings.
Each of these related compounds has its specific applications and properties, but the unique structure of this compound may offer advantages in certain scientific or industrial contexts.
Properties
IUPAC Name |
(E)-4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3O3/c1-18(17-8(19)2-3-9(20)21)10-7(12)4-6(5-16-10)11(13,14)15/h2-5H,1H3,(H,17,19)(H,20,21)/b3-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGNBVXJPZMWGN-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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